molecular formula C12H16BF3O4 B3060279 3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid CAS No. 2096339-81-8

3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B3060279
CAS No.: 2096339-81-8
M. Wt: 292.06
InChI Key: KPXIDLPMGPLNPS-UHFFFAOYSA-N
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Description

3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a pentyloxy group and a trifluoromethoxy group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or alkylating agents are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Pentyloxy)-5-(trifluoromethoxy)phenol.

    Reduction: Formation of 3-(Pentyloxy)-5-(trifluoromethoxy)borane.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition studies, where the compound binds to the active site of enzymes, blocking their activity. The boronic acid group interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)phenylboronic acid
  • 3-(Pentyloxy)phenylboronic acid
  • 5-(Trifluoromethoxy)phenylboronic acid

Uniqueness

3-(Pentyloxy)-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both pentyloxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[3-pentoxy-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3O4/c1-2-3-4-5-19-10-6-9(13(17)18)7-11(8-10)20-12(14,15)16/h6-8,17-18H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIDLPMGPLNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OCCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801190311
Record name Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-81-8
Record name Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(pentyloxy)-5-(trifluoromethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801190311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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